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Technical Support Center: Erbium Silicide Electrical
Properties
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the impact of impurities on the electrical properties of erbium
silicide (ErSi₂-x). It is intended for researchers and scientists working on the fabrication and

characterization of erbium silicide thin films for applications in microelectronics.

Frequently Asked Questions (FAQs)
Q1: What is erbium silicide, and why is it used in electronics? A1: Erbium silicide (ErSi₂-x) is

a rare-earth silicide known for its low Schottky barrier height (SBH) of approximately 0.3-0.4 eV

on n-type silicon.[1] This unique property makes it a promising candidate for source and drain

contacts in advanced complementary metal-oxide-semiconductor (CMOS) devices, as it can

significantly reduce contact resistance.[1] It also possesses a low resistivity of around 34

μΩ·cm.[1]

Q2: What are the most common impurities encountered during erbium silicide formation? A2:

The most significant and common impurity is oxygen.[1][2][3] Erbium is highly reactive with

oxygen, and contamination can occur during metal deposition or subsequent thermal annealing

steps if not performed in a high-vacuum environment.[1][2] Other potential impurities include

carbon and arsenic, though their effects are less commonly reported than those of oxygen.[4]
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Q3: How does oxygen contamination affect the electrical properties of erbium silicide films?

A3: Oxygen contamination has a detrimental effect on the electrical properties. It can inhibit the

formation of the desired ErSi₂-x phase, leading to the growth of high-resistivity Er-Si-O phases.

[3] This results in a significant and often unstable increase in sheet resistance, especially in

very thin films.[1] The presence of oxygen during annealing can also degrade the quality of the

silicide film, leading to an undesirable increase in the Schottky barrier height.

Q4: What is the typical formation temperature for erbium silicide? A4: The reaction between

erbium and a silicon substrate begins at temperatures around 300°C.[1] The transformation into

erbium silicide is typically completed after annealing at 500°C. The formed ErSi₂-x phase is

stable up to 1000°C.[1]

Q5: How can oxygen contamination be prevented or minimized? A5: The most effective method

is to perform the erbium deposition and in-situ annealing in an ultra-high vacuum (UHV)

environment.[1] For processes where UHV is not feasible, a common strategy is to deposit a

protective capping layer, such as titanium (Ti) or tantalum nitride (TaN), on top of the erbium

film before exposing it to air or the annealing ambient.[2] A TaN capping layer is particularly

effective at preventing oxygen incorporation from the annealing atmosphere.
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Observed Problem Potential Cause(s) Recommended Solution(s)

High Sheet Resistance

1. Oxygen Contamination:

Residual oxygen in the

deposition or annealing

chamber reacted with the

erbium.[1][3] 2. Incomplete

Silicidation: Annealing

temperature was too low or the

time was too short.[1] 3. Thin

Film Effects: For very thin films

(<30 nm), oxygen can easily

diffuse through the entire layer,

causing significant oxidation.

[1]

1. Improve vacuum conditions

during deposition and

annealing. 2. Use a capping

layer (e.g., Ti, TaN) deposited

immediately after the erbium

layer without breaking vacuum.

[2] 3. Increase annealing

temperature (e.g., >500°C) or

duration to ensure complete

reaction.[1]

Schottky Barrier Height (SBH)

is Higher than Expected (~0.3-

0.4 eV)

1. Oxygen Diffusion: Oxygen

diffused through the film stack

during annealing, degrading

the quality of the ErSi₂-x/Si

interface. 2. Interface

Contamination: An inhibiting

contamination layer (e.g.,

native silicon oxide) was

present on the silicon

substrate before erbium

deposition.[5] 3. Defect

Formation: Silicide-induced

microstructural defects can act

as trap states, affecting the

electrical properties.

1. Use a more robust capping

layer like TaN to block oxygen

diffusion. 2. Perform a

thorough pre-deposition

cleaning of the Si substrate

(e.g., RCA clean followed by

an HF dip) to remove the

native oxide. 3. Optimize

annealing temperature; higher

temperatures (>600°C) can

sometimes increase SBH due

to enhanced oxygen diffusion

or defect formation.

Film is Heavily Pitted or

Contains Pinholes

1. Epitaxial Strain:

Compressive epitaxial stresses

during formation on a

crystalline substrate can cause

the film to buckle and separate

from the substrate. 2. Interface

Contamination: An inhibiting

1. Using an amorphous silicon

substrate can prevent the

formation of these epitaxial

strain-related defects. 2.

Ensure rigorous pre-deposition

cleaning of the substrate. 3.
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layer on the Si surface can

lead to non-uniform silicide

growth. 3. Initial Er Thickness:

The formation of pinholes or

pyramidal defects can depend

on the thickness of the

deposited erbium layer.[1]

Experiment with different initial

erbium thicknesses.

Quantitative Data Summary
The following tables summarize key electrical properties of erbium silicide and their

dependence on processing conditions.

Table 1: Electrical Properties of ErSi₂-x on n-type and p-type Si(100)

Property Value Substrate Type
Annealing
Temperature
Range

Citation(s)

Resistivity ~34 µΩ·cm - - [1]

Schottky Barrier

Height (SBH)
0.343 - 0.427 eV n-Si(100) 500 - 900 °C [1]

| Schottky Barrier Height (SBH) | 0.783 - 0.805 eV | p-Si(100) | 500 - 900 °C |[1] |

Table 2: Impact of Annealing Temperature on Sheet Resistance for different Erbium Film

Thicknesses
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Initial Er
Thickness

Annealing
Temp.

Sheet
Resistance
(Ω/sq)

Observation Citation(s)

107 nm As-deposited ~14 - [1]

107 nm 550 °C ~1.5
Resistance drops

as silicide forms
[1]

107 nm 900 °C ~1.2

Resistance

continues to

decrease slightly

with grain growth

[1]

| 10 nm | 700 - 1000 °C | Unstably High | Thin films are highly susceptible to oxidation at higher

temperatures, leading to high resistance |[1] |

Experimental Protocols
Protocol 1: Erbium Silicide Thin Film Fabrication with Ti
Capping Layer
This protocol describes a standard method for forming an erbium silicide film using sputtering

and rapid thermal annealing (RTA) with a titanium capping layer to prevent oxidation.

Substrate Preparation:

Start with a clean Si(100) wafer (n-type or p-type).

Perform a standard RCA-1 and RCA-2 clean to remove organic and metallic

contaminants.

Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid

(HF) dip (e.g., 2% HF for 60 seconds) to remove the native silicon oxide layer.

Rinse with deionized water and dry with nitrogen gas.

Thin Film Deposition:
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Load the prepared substrate into a high-vacuum sputtering system (base pressure <

5x10⁻⁷ Torr).

Deposit the desired thickness of the Erbium (Er) layer. A typical thickness is 25-35 nm.[2]

[4]

Without breaking vacuum, deposit a 10 nm Titanium (Ti) capping layer directly onto the

Erbium film. The Ti layer acts as a protective barrier against oxidation during the

subsequent annealing step.

Silicidation via Rapid Thermal Annealing (RTA):

Transfer the coated substrate to an RTA chamber.

Anneal the sample in a nitrogen (N₂) or forming gas (N₂/H₂) ambient.

Ramp the temperature to the target range of 450°C to 600°C. An anneal at 500°C is

typically sufficient to complete the transformation to ErSi₂-x.[4]

Hold at the target temperature for a duration of 30-60 seconds.

Allow the sample to cool down in the inert ambient.

Protocol 2: Electrical Characterization of Erbium Silicide
Films
This protocol outlines the key measurements to determine the electrical properties of the

fabricated film.

Sheet Resistance Measurement (Four-Point Probe):

Use a four-point probe measurement system to determine the sheet resistance (Rs) of the

silicide film.

This method eliminates the influence of probe contact resistance, providing an accurate

measurement of the film's resistance.

The resistivity (ρ) can be calculated if the film thickness (t) is known (ρ = Rs × t).
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Schottky Barrier Height (SBH) and Ideality Factor Measurement:

Fabricate Schottky diode test structures by patterning the silicide film and depositing a

back-side ohmic contact (e.g., Aluminum).

Perform current-voltage (I-V) measurements across the Schottky diode at room

temperature.

The SBH and ideality factor can be extracted from the forward bias region of the semi-

logarithmic I-V plot based on the thermionic emission model.

For more detailed analysis, temperature-dependent I-V measurements can be performed

to account for barrier inhomogeneities.[1]
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Caption: Experimental workflow for erbium silicide fabrication and characterization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem:
High Sheet Resistance or

Anomalous SBH

Was Deposition/
Annealing in UHV?

Was a Capping
Layer Used?

No

Was Pre-Deposition
HF Dip Performed?

Yes

Annealing
Temperature?

Yes

Cause: Oxygen Contamination
During Processing

No

Cause: Incomplete
Silicidation

< 450°C

Cause: Defects or Enhanced
Oxidation at High Temp.

> 700°C

Yes

Cause: Interfacial Oxide
Inhibited Reaction

No

Solution: Use Ti or
TaN Capping Layer

Solution: Ensure Proper
Substrate Cleaning

Solution: Optimize Temp.
(e.g., 500-600°C)

Click to download full resolution via product page

Caption: Troubleshooting flowchart for common erbium silicide electrical issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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